N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide
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Overview
Description
N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyridine-2-carbohydrazide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .
The next step involves the acylation of the indole derivative with an appropriate acylating agent to introduce the acetyl group. This is followed by the reaction with pyridine-2-carbohydrazide under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide is unique due to its specific combination of an indole moiety with a pyridine-2-carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15FN4O2 |
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Molecular Weight |
326.32 g/mol |
IUPAC Name |
N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C17H15FN4O2/c1-10-12(13-8-11(18)5-6-14(13)20-10)9-16(23)21-22-17(24)15-4-2-3-7-19-15/h2-8,20H,9H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
UORVDLFLOJOVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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